molecular formula C18H27N3O2S B4854451 4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4854451
M. Wt: 349.5 g/mol
InChI Key: YPPYDKWHELMELY-UHFFFAOYSA-N
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Description

4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a sulfonamide group with a pyrazole ring, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

4-butan-2-yl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-6-14(3)16-8-10-18(11-9-16)24(22,23)20(5)12-17-13-21(7-2)19-15(17)4/h8-11,13-14H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPYDKWHELMELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CN(N=C2C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl and methyl groups to form 1-ethyl-3-methyl-1H-pyrazole.

    Sulfonamide Formation: The alkylated pyrazole is reacted with a sulfonyl chloride derivative to form the sulfonamide group.

    Final Coupling: The final step involves coupling the sulfonamide with a sec-butyl group under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of sec-butyl alcohol or sec-butyl ketone.

    Reduction: Conversion of the sulfonamide group to an amine.

    Substitution: Introduction of nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole

Uniqueness

4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a sulfonamide group with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and enzyme inhibition studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
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4-(SEC-BUTYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

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